molecular formula C14H12I2O2 B3044983 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl CAS No. 100871-97-4

2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl

Cat. No.: B3044983
CAS No.: 100871-97-4
M. Wt: 466.05 g/mol
InChI Key: FIGZZWSKPQZZIB-UHFFFAOYSA-N
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Description

2,2’-Diiodo-6,6’-dimethoxy-1,1’-biphenyl: is a chemical compound with the molecular formula C14H12I2O2 . It is characterized by the presence of two iodine atoms and two methoxy groups attached to a biphenyl structure. This compound appears as white to light yellow crystals and is known for its significant role in organic synthesis, particularly in substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-diiodo-6,6’-dimethoxy-1,1’-biphenyl typically involves the iodination of a suitable biphenyl precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions on the biphenyl ring. The methoxy groups can be introduced through methylation reactions using methanol and a strong acid catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diiodo-6,6’-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Diiodo-6,6’-dimethoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-diiodo-6,6’-dimethoxy-1,1’-biphenyl involves its interaction with various molecular targets. The iodine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved include nucleophilic substitution and oxidative addition, which are facilitated by the presence of iodine atoms .

Comparison with Similar Compounds

Uniqueness: 2,2’-Diiodo-6,6’-dimethoxy-1,1’-biphenyl is unique due to the presence of iodine atoms, which impart distinct reactivity and binding properties. The methoxy groups enhance its solubility and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

1-iodo-2-(2-iodo-6-methoxyphenyl)-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGZZWSKPQZZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)C2=C(C=CC=C2I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455252
Record name 1,1'-Biphenyl, 2,2'-diiodo-6,6'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100871-97-4
Record name 1,1'-Biphenyl, 2,2'-diiodo-6,6'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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